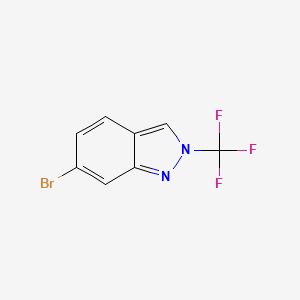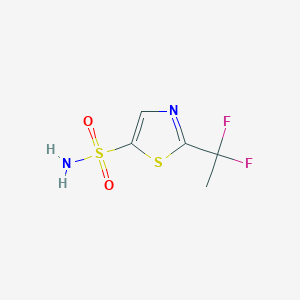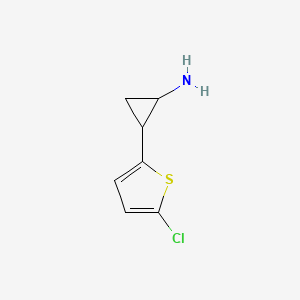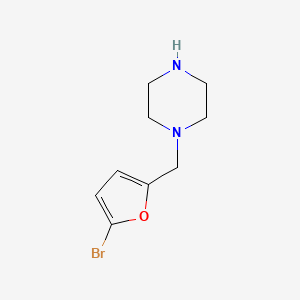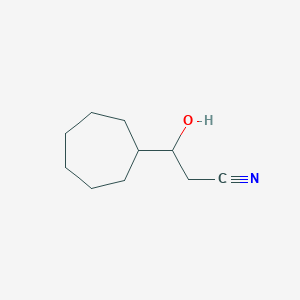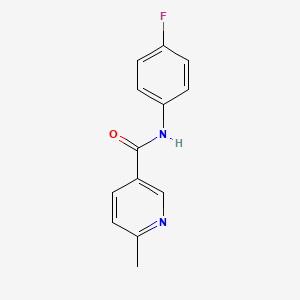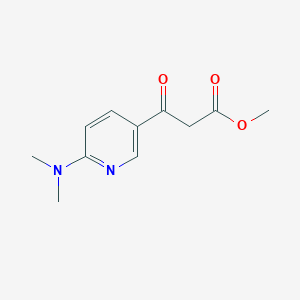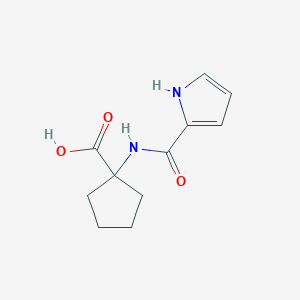![molecular formula C14H26O4Si B13594336 Methyl 4-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}cyclohexane-1-carboxylate](/img/structure/B13594336.png)
Methyl 4-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}cyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}cyclohexane-1-carboxylate is an organic compound with the molecular formula C14H26O4Si. It is a carboxylate ester that features a cyclohexane ring substituted with a ketone and a carboxylate group, as well as a trimethylsilyl-ethoxy-methyl group. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}cyclohexane-1-carboxylate typically involves the reaction of cyclohexanone with trimethylsilyl-ethanol in the presence of a base, followed by esterification with methanol. The reaction conditions often require a controlled temperature and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}cyclohexane-1-carboxylate is utilized in several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}cyclohexane-1-carboxylate involves its interaction with specific molecular targets, leading to various chemical transformations. The trimethylsilyl group enhances the compound’s stability and reactivity, facilitating its use in synthetic applications. The pathways involved include nucleophilic substitution and addition reactions, which are crucial for its reactivity and functionality.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}cyclohexane-1-carboxylate: Similar compounds include other cyclohexane derivatives with different substituents, such as
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the trimethylsilyl group enhances its stability and makes it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C14H26O4Si |
|---|---|
Molekulargewicht |
286.44 g/mol |
IUPAC-Name |
methyl 4-oxo-1-(2-trimethylsilylethoxymethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H26O4Si/c1-17-13(16)14(7-5-12(15)6-8-14)11-18-9-10-19(2,3)4/h5-11H2,1-4H3 |
InChI-Schlüssel |
UNQMNLYSWXLTLR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CCC(=O)CC1)COCC[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



